Cathepsin B/L Selectivity vs. Broad-Spectrum Probes
Z-L-Ala-CHN2 (L-alanine at P1, benzyloxycarbonyl at N-terminus) acts as an irreversible inhibitor of Clan CA cysteine proteases. Its dipeptide scaffold lacks the hydrophobic phenylalanine residue present in the widely used broad-spectrum comparator Z-Phe-Ala-CHN2. The phenylalanine side chain in Z-Phe-Ala-CHN2 is known to contribute substantially to binding in the secondary specificity (S2) subsite of cathepsin B, with a measured Ki of 1.7 × 10⁻⁶ M for bovine spleen cathepsin B [1]. In contrast, alanine-containing dipeptide diazomethyl ketones such as Z-Tyr(I)-Ala-CHN2 show markedly altered selectivity, reacting rapidly with cathepsin L but only slowly with cathepsin B, and failing to inhibit calpain II [2]. Z-L-Ala-CHN2, bearing only an alanine side chain at the P1-adjacent position, is expected to display reduced cathepsin B affinity relative to Z-Phe-Ala-CHN2 and to primarily target cathepsin L-like enzymes including brucipain/rhodesain, for which it was developed . This differential selectivity profile provides a critical advantage for researchers who require selective targeting of cathepsin L-like proteases without simultaneous potent inhibition of cathepsin B.
| Evidence Dimension | Inhibition selectivity: cathepsin B vs cathepsin L binding preference driven by P2 residue identity |
|---|---|
| Target Compound Data | Z-L-Ala-CHN2: expected primary target is cathepsin L-like enzymes (e.g., brucipain/rhodesain); lacks hydrophobic P2 side chain, reducing cathepsin B S2 subsite occupancy |
| Comparator Or Baseline | Z-Phe-Ala-CHN2 (Cbz-Phe-Ala-CHN2): Ki = 1.7 × 10⁻⁶ M for bovine spleen cathepsin B; phenylalanine in P2 position contributes considerably to S2 subsite binding and broad-spectrum cathepsin B/L inhibition [1] |
| Quantified Difference | Structural difference in P2 side chain: alanine (methyl, -CH₃) vs phenylalanine (benzyl, -CH₂-C₆H₅). The Ki difference is inferred from the known contribution of phenylalanine to S2 binding; Z-Tyr(I)-Ala-CHN2, a closely related alanine-containing analog, reacts rapidly with cathepsin L but slowly with cathepsin B and does not inhibit calpain II [2]. Quantified difference in absolute Ki for Z-L-Ala-CHN2 vs Z-Phe-Ala-CHN2 has not been published as of the search date. |
| Conditions | In vitro enzyme inhibition assays; bovine spleen cathepsin B; pH and temperature conditions per original references. |
Why This Matters
Procurement officers and researchers must recognize that Z-L-Ala-CHN2 and Z-Phe-Ala-CHN2 are not interchangeable; the absence of the phenylalanine side chain in Z-L-Ala-CHN2 fundamentally alters the cathepsin B vs L selectivity profile, making Z-L-Ala-CHN2 the appropriate choice when cathepsin L-like enzyme selectivity is experimentally required.
- [1] Green GDJ, Shaw E. A comparison of the behavior of chymotrypsin and cathepsin B towards peptidyl diazomethyl ketones. Biochem Biophys Res Commun. 1979;89(4):1354-1360. doi:10.1016/0006-291X(79)92158-2 View Source
- [2] Crawford C, Mason RW, Wikstrom P, Shaw E. The design of peptidyldiazomethane inhibitors to distinguish between the cysteine proteinases calpain II, cathepsin L and cathepsin B. Biochem J. 1988;253(3):751-8. doi:10.1042/bj2530751 View Source
